molecular formula C22H18O B14332073 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one CAS No. 105850-98-4

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one

Cat. No.: B14332073
CAS No.: 105850-98-4
M. Wt: 298.4 g/mol
InChI Key: UTSGVFDNOZYUOP-UHFFFAOYSA-N
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Description

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one is an organic compound that features a cyclopentenone core substituted with naphthyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one typically involves the reaction of naphthalen-1-ylmethyl bromide with 3-phenylcyclopent-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one is unique due to its cyclopentenone core, which imparts specific chemical reactivity and potential biological activities. Its combination of naphthyl and phenyl groups further enhances its versatility in various applications.

Properties

CAS No.

105850-98-4

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

5-(naphthalen-1-ylmethyl)-3-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C22H18O/c23-22-15-19(16-7-2-1-3-8-16)14-20(22)13-18-11-6-10-17-9-4-5-12-21(17)18/h1-12,15,20H,13-14H2

InChI Key

UTSGVFDNOZYUOP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C=C1C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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